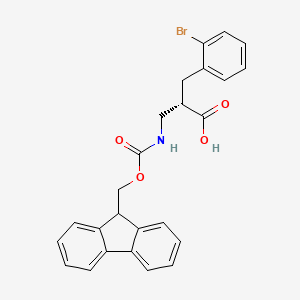
Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid is a compound used in various scientific research fields. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a bromobenzyl side chain. This compound is particularly significant in peptide synthesis and medicinal chemistry due to its unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the bromobenzyl moiety. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Specific details on the reaction conditions can vary depending on the exact synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield bromobenzyl alcohol derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid is used in peptide synthesis as a building block
Biology
In biological research, this compound can be used to study protein interactions and enzyme mechanisms. Its incorporation into peptides can help elucidate the roles of specific amino acids in biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used to design peptide-based drugs with improved stability and efficacy.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the synthesis of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The bromobenzyl group can participate in various chemical reactions, influencing the overall reactivity and properties of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-O-2-bromo-Z-L-tyrosine: Similar in structure but with a different amino acid backbone.
N-Fmoc-2-bromobenzyl-glycine: Another compound with a bromobenzyl group but a different amino acid.
Uniqueness
Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid is unique due to its specific combination of the Fmoc protecting group, the bromobenzyl side chain, and the amino acid backbone. This combination allows for versatile applications in peptide synthesis and medicinal chemistry, distinguishing it from other similar compounds.
Biologische Aktivität
Fmoc-(S)-3-amino-2-(2-bromobenzyl)propanoic acid is a fluorene-based amino acid derivative that has garnered attention for its unique structural properties and potential biological activities. The compound, with the molecular formula C24H20BrNO4 and a molecular weight of approximately 466.33 g/mol, is primarily utilized in peptide synthesis and biochemical research. Its distinctive features, including a bromobenzyl substituent, enhance its interaction with various biological targets, making it a valuable compound in medicinal chemistry.
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. The Fmoc (fluorenylmethoxycarbonyl) group serves as a protecting group for the amino functionality, which can be selectively removed under acidic conditions, facilitating the stepwise synthesis of peptides.
Key Properties
- Appearance : Off-white powder
- Melting Point : 185-190 °C
- Applications : Peptide synthesis, enzyme-substrate interaction studies, drug development
Biological Activity
The biological activity of this compound has been explored through various studies, highlighting its potential roles in enzymatic reactions and interactions with biological macromolecules.
The mechanism of action is primarily attributed to the ability of the Fmoc group to protect amino groups during chemical reactions. This stability under basic conditions allows for selective deprotection in acidic environments, which is crucial for the synthesis of complex peptides and other biomolecules.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Fmoc-(S)-3-amino-3-(4-bromophenyl)propionic acid | 4-bromophenyl group | Different position of bromine affects reactivity |
| Fmoc-(S)-3-amino-3-(3-bromophenyl)propionic acid | 3-bromophenyl group | Variation in bromine position alters binding properties |
| Fmoc-(S)-3-amino-3-(phenylsulfonylamino)propionic acid | Phenylsulfonyl group | Sulfonamide functionality introduces different reactivity |
Eigenschaften
Molekularformel |
C25H22BrNO4 |
|---|---|
Molekulargewicht |
480.3 g/mol |
IUPAC-Name |
(2S)-2-[(2-bromophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H22BrNO4/c26-23-12-6-1-7-16(23)13-17(24(28)29)14-27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m0/s1 |
InChI-Schlüssel |
POKKVRRZDONSQS-KRWDZBQOSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















